N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide
Overview
Description
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide is a useful research compound. Its molecular formula is C18H14ClFN4O and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0840169 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Al-Ghamdi (2019) focused on synthesizing various derivatives based on phenylpyrazole-4-carbaldehyde, including N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide. These compounds were evaluated for their antimicrobial activities. The research highlights the potential of these derivatives in antimicrobial applications (Al-Ghamdi, 2019).
Anti-Inflammatory Properties
- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. Several of these compounds showed significant anti-inflammatory effects, suggesting their potential use in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Anticonvulsant Activity
- A 2010 study by Kaushik et al. evaluated the anticonvulsant activity of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides. The synthesized compounds were tested using seizure models in mice. Many of these compounds showed protection from seizures with lesser CNS depression and neurotoxicity compared to phenytoin, a commonly used antiepileptic drug (Kaushik et al., 2010).
Antibacterial Properties
- Another research by Rai et al. (2009) synthesized a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles and evaluated their antibacterial activity. One of the compounds exhibited significant antibacterial activity against various bacterial strains, indicating the potential of these compounds in antibacterial treatments (Rai et al., 2009).
Properties
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O/c1-12-16(17(19)24(23-12)15-8-3-2-4-9-15)11-21-22-18(25)13-6-5-7-14(20)10-13/h2-11H,1H3,(H,22,25)/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOULNVJQUXQJS-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CC(=CC=C2)F)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2=CC(=CC=C2)F)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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